molecular formula C24H35NO15 B6313642 4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside CAS No. 1272755-78-8

4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside

Cat. No.: B6313642
CAS No.: 1272755-78-8
M. Wt: 577.5 g/mol
InChI Key: WHRUDZIZXYREOT-BQBBWHTHSA-N
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Description

4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside is a complex carbohydrate derivative It is a glycoside composed of a 4-methoxyphenyl group attached to a disaccharide unit consisting of N-acetyl-alpha-neuraminosyl and beta-D-galactopyranoside

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside typically involves multiple steps, starting with the preparation of the individual sugar units. The N-acetyl-alpha-neuraminosyl unit can be synthesized from sialic acid derivatives, while the beta-D-galactopyranoside unit is derived from galactose. The final glycosidic bond formation between these units and the 4-methoxyphenyl group is achieved through glycosylation reactions under specific conditions, such as the use of Lewis acids or other catalysts.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases catalyze the formation of the glycosidic bonds. This method is advantageous due to its high specificity and efficiency. Alternatively, chemical synthesis methods can be scaled up for industrial production, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups in the sugar units can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the sugar units results in polyols.

Scientific Research Applications

4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside has several scientific research applications:

    Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

    Biology: Investigated for its role in cell signaling and recognition processes.

    Industry: Utilized in the synthesis of complex carbohydrates and glycoproteins for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as lectins and glycosidases. These interactions can modulate various biological pathways, including cell adhesion, signal transduction, and immune response. The compound’s effects are mediated through its binding to carbohydrate-recognition domains on proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl beta-D-galactopyranoside: Lacks the N-acetyl-alpha-neuraminosyl unit.

    6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside: Lacks the 4-methoxyphenyl group.

    4-Methoxyphenyl alpha-D-galactopyranoside: Different anomeric configuration.

Uniqueness

4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside is unique due to its specific combination of functional groups and glycosidic linkages, which confer distinct chemical and biological properties. This uniqueness makes it valuable for studying complex carbohydrate interactions and developing novel therapeutic agents.

Properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO15/c1-10(27)25-16-13(28)7-24(23(34)35,40-21(16)17(30)14(29)8-26)37-9-15-18(31)19(32)20(33)22(39-15)38-12-5-3-11(36-2)4-6-12/h3-6,13-22,26,28-33H,7-9H2,1-2H3,(H,25,27)(H,34,35)/t13-,14+,15+,16+,17+,18+,19-,20-,21+,22+,24+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRUDZIZXYREOT-BQBBWHTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)OC)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)OC3=CC=C(C=C3)OC)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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